molecular formula C11H13ClN2O B1405388 2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride CAS No. 1799434-55-1

2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride

Cat. No. B1405388
M. Wt: 224.68 g/mol
InChI Key: QIFFLWQSCAFQCY-UHFFFAOYSA-N
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Description

2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.68 g/mol1. It is used for pharmaceutical testing2.



Synthesis Analysis

The synthesis of 2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride is not explicitly mentioned in the search results. However, oxazoline compounds, which are similar, can be synthesized through a nucleophilic addition of nitriles to amino alcohols followed by an intramolecular cyclization3. A novel protocol for the synthesis of 2-oxazolines was designed by the reaction of ethanolamine and aryl nitriles using a ruthenium(II) catalyst3.



Molecular Structure Analysis

The molecular structure of 2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride consists of an oxazole ring attached to a phenyl group, which is further connected to an ethanamine group. The hydrochloride indicates that the compound is a hydrochloride salt1.



Chemical Reactions Analysis

Specific chemical reactions involving 2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride are not available in the search results. However, oxazoline compounds, which are structurally similar, are known to participate in various chemical reactions due to the presence of the oxazole ring3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 224.68 g/mol1.


Scientific Research Applications

Applications in Material Science

Scintillation Materials : Research on plastic scintillators, which are essential for radiation detection, explores the use of oxazole derivatives for enhancing the luminescent properties of these materials. Oxazole compounds, such as 2,5-diphenyloxazole and its derivatives, have been identified as potent luminescent activators in scintillation materials based on polymethyl methacrylate. These findings underline the potential of oxazole derivatives in improving the efficiency and stability of scintillators, which are crucial in various scientific and industrial applications involving radiation detection and measurement (Salimgareeva & Kolesov, 2005).

Therapeutic Research

Anticancer and Antimicrobial Agents : Oxazole scaffolds are integral to a myriad of compounds with significant therapeutic potentials, such as anticancer and antimicrobial agents. The flexibility of oxazole for various molecular targets makes it an attractive scaffold for the development of new therapeutic agents. This is highlighted in the review of patents focusing on the biological potential of oxazoles, which covers therapeutic applications and the techniques employed for their evaluation. The structural versatility of oxazole allows for the creation of derivatives with wide-ranging pharmacological profiles, emphasizing its importance in drug discovery and development (Kaur et al., 2018).

Chemical Synthesis and Reactivity

Synthetic Pathways and Reactivity : The synthesis and transformation of oxazole derivatives, including the exploration of their chemical and biological properties, are critical areas of research. Oxazole compounds serve as key intermediates and structural components in the synthesis of a wide array of heterocyclic compounds. These endeavors are crucial for developing novel materials and bioactive molecules, showcasing the utility of oxazole derivatives in synthetic organic chemistry and material science. The review on the synthesis and application of phosphorylated oxazole derivatives illustrates the broad utility of oxazole chemistry in creating compounds with varied biological activities and applications in different research fields (Abdurakhmanova et al., 2018).

Safety And Hazards

The safety and hazards associated with 2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride are not specified in the search results. It is recommended to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for 2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride are not specified in the search results. However, given its use in pharmaceutical testing2, it may have potential applications in drug development and medicinal chemistry.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2-[3-(1,3-oxazol-2-yl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c12-5-4-9-2-1-3-10(8-9)11-13-6-7-14-11;/h1-3,6-8H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFFLWQSCAFQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CO2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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